molecular formula C20H23FN4OS B2559657 N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 1171739-56-2

N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2559657
CAS No.: 1171739-56-2
M. Wt: 386.49
InChI Key: LUCYAMDCGDCKAT-UHFFFAOYSA-N
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Description

N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a useful research compound. Its molecular formula is C20H23FN4OS and its molecular weight is 386.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Adamantane-type Cardo Polyamides : Research by Liaw, Liaw, and Chung (1999) involved the synthesis of new adamantane-type cardo polyamides. These polymers exhibited high molecular weight, solubility in various solvents, and were amorphous with significant tensile strength and modulus. They also had high glass transition temperatures and thermal stability, indicating their potential in high-performance material applications (Liaw, Liaw, & Chung, 1999).

Medical and Biological Applications

  • Antagonists for Serotonin Receptors : A study by Fujio et al. (2000) synthesized a series of adamantane carboxamides and evaluated them for their effectiveness as selective 5-HT2 receptor antagonists. This research is critical for developing drugs targeting serotonin receptors, which play a crucial role in various neurological and psychiatric disorders (Fujio, Kuroita, Sakai, Nakagawa, & Matsumoto, 2000).

Material Science and Engineering

  • Polyamide-Imides with Adamantyl Groups : Liaw and Liaw (2001) reported the synthesis of new polyamide-imides (PAIs) containing adamantyl groups. These PAIs showed good solubility, high glass transition temperatures, and thermal stability. Their amorphous nature and mechanical properties make them suitable for various engineering applications (Liaw & Liaw, 2001).

Chemistry and Synthesis

  • Adamantane and Diamantane Polyamides : Chern, Shiue, and Kao (1998) synthesized new polyamides using adamantane and diamantane. These polyamides were characterized by medium inherent viscosities, high thermal stability, and good mechanical properties, indicating their potential in creating robust materials (Chern, Shiue, & Kao, 1998).

  • Coordination Polymers with Adamantane Ligands : Pavlov, Sukhikh, Filatov, and Potapov (2019) explored the synthesis of angle-shaped adamantane ligands for the preparation of coordination polymers. These ligands, when used with copper(II) and nickel(II), formed structurally diverse coordination polymers that have potential applications in catalysis (Pavlov, Sukhikh, Filatov, & Potapov, 2019).

Nanotechnology

  • Adamantanes for AFM Applications : Li et al. (2003) synthesized tetrasubstituted adamantanes for atomic force microscopy (AFM) applications. These molecules, due to their rigid and sizable structure, are potential candidates for nanoscale calibration and imaging applications (Li, Rukavishnikov, Petukhov, Zaikova, Jin, & Keana, 2003).

Mechanism of Action

    Target of Action

    Compounds containing a 1,2,4-triazole ring, such as this one, are often associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific target would depend on the exact structure of the compound and could range from enzymes to receptors to ion channels.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4OS/c21-15-1-3-16(4-2-15)25-17(23-24-19(25)27)11-22-18(26)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14H,5-11H2,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCYAMDCGDCKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NNC(=S)N4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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